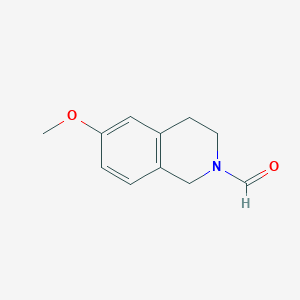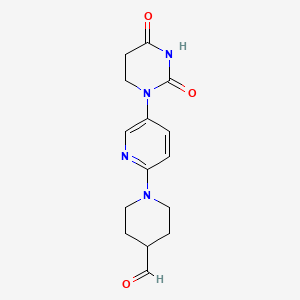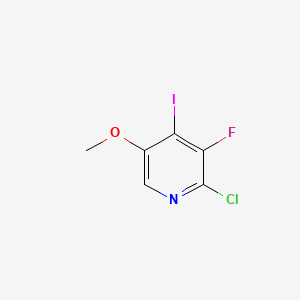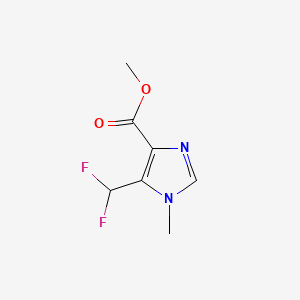
Methyl 5-(difluoromethyl)-1-methyl-1H-imidazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-(difluoromethyl)-1-methyl-1H-imidazole-4-carboxylate is a chemical compound that belongs to the class of imidazole derivatives. Imidazole compounds are known for their wide range of applications in pharmaceuticals, agriculture, and materials science. The presence of the difluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule for various scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the late-stage difluoromethylation, which can be achieved through various strategies such as electrophilic, nucleophilic, radical, and cross-coupling methods . For instance, the use of difluorocarbene reagents has been shown to be effective in introducing the difluoromethyl group onto aromatic and aliphatic backbones .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of metal-based catalysts and optimized reaction conditions can facilitate the large-scale synthesis of Methyl 5-(difluoromethyl)-1-methyl-1H-imidazole-4-carboxylate. Additionally, the development of green chemistry approaches, such as solvent-free reactions and catalytic processes, can enhance the sustainability of the production methods .
化学反応の分析
Types of Reactions
Methyl 5-(difluoromethyl)-1-methyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium-based catalysts for cross-coupling reactions). The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the efficiency and selectivity of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .
科学的研究の応用
Methyl 5-(difluoromethyl)-1-methyl-1H-imidazole-4-carboxylate has a wide range of scientific research applications, including:
作用機序
The mechanism of action of Methyl 5-(difluoromethyl)-1-methyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. The compound may also participate in various biochemical pathways, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
- Methyl 5-(trifluoromethyl)-1-methyl-1H-imidazole-4-carboxylate
- Methyl 5-(chloromethyl)-1-methyl-1H-imidazole-4-carboxylate
- Methyl 5-(bromomethyl)-1-methyl-1H-imidazole-4-carboxylate
Uniqueness
Methyl 5-(difluoromethyl)-1-methyl-1H-imidazole-4-carboxylate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. Compared to its analogs, the difluoromethyl group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets .
特性
分子式 |
C7H8F2N2O2 |
|---|---|
分子量 |
190.15 g/mol |
IUPAC名 |
methyl 5-(difluoromethyl)-1-methylimidazole-4-carboxylate |
InChI |
InChI=1S/C7H8F2N2O2/c1-11-3-10-4(7(12)13-2)5(11)6(8)9/h3,6H,1-2H3 |
InChIキー |
DLAWRQJUZGCKHR-UHFFFAOYSA-N |
正規SMILES |
CN1C=NC(=C1C(F)F)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


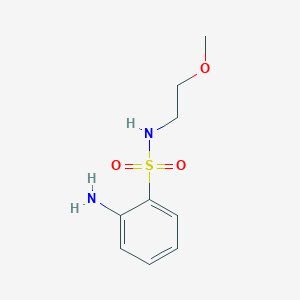
![2-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]ethanol;oxalic acid](/img/structure/B13919354.png)
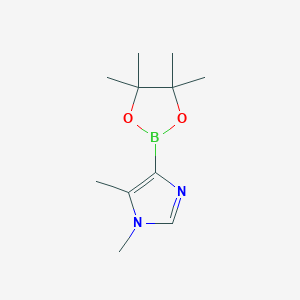
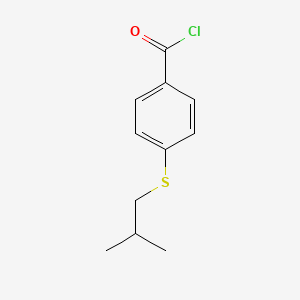
![7h-Pyrrolo[2,3-d]pyrimidine-4-acetic acid](/img/structure/B13919365.png)
![5-Benzotriazol-1-ylmethyl-[1,3,4]oxadiazole-2-thiol](/img/structure/B13919383.png)
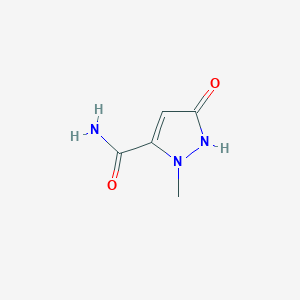
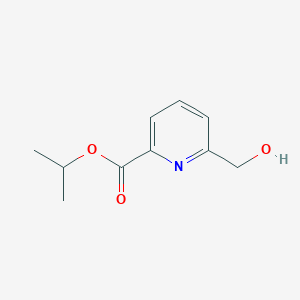
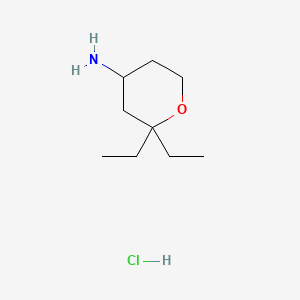
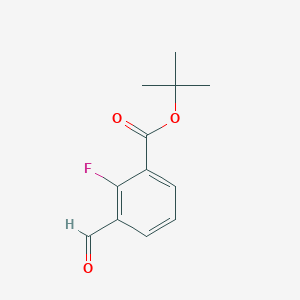
![tert-butyl (3aS,6aS)-3a-hydroxy-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13919429.png)
